molecular formula C26H22FN3 B2507684 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-27-7

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2507684
CAS No.: 901268-27-7
M. Wt: 395.481
InChI Key: HKPNXSSMBUIZSG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with dimethylphenyl, ethylphenyl, and fluoro groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

    Quinoline Formation: The pyrazole intermediate is then subjected to a Friedländer synthesis, where it reacts with aniline derivatives in the presence of a Lewis acid catalyst to form the quinoline ring.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation catalysts can reduce the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, its anticancer activity could involve inhibition of specific kinases or interference with DNA replication.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
  • 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-chloro-1H-pyrazolo[4,3-c]quinoline
  • 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-d]quinoline

Uniqueness: 1-(3,4-Dimethylphenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of substituents on the pyrazoloquinoline core. The presence of both dimethylphenyl and ethylphenyl groups, along with the fluoro substituent, imparts distinct chemical properties, such as enhanced stability, specific electronic effects, and unique reactivity patterns compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3/c1-4-18-6-8-19(9-7-18)25-23-15-28-24-12-10-20(27)14-22(24)26(23)30(29-25)21-11-5-16(2)17(3)13-21/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPNXSSMBUIZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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